molecular formula C14H11ClN2O2 B11849784 Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate

Cat. No.: B11849784
M. Wt: 274.70 g/mol
InChI Key: GEVIQHLBJNUELA-UHFFFAOYSA-N
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Description

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate is a heterocyclic compound that has garnered significant interest due to its unique structural framework and potential biological activities. This compound belongs to the pyrrolo[1,2-A]quinoxaline family, which is known for its diverse pharmacological properties, including antiproliferative and anticancer activities .

Preparation Methods

The synthesis of Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate typically involves the reaction of 1,2-diamines with 1,2-diketones in the presence of a catalyst. One efficient method utilizes titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram quantities and the catalyst is recyclable, making it suitable for industrial production.

Chemical Reactions Analysis

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate can be compared with other pyrrolo[1,2-A]quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

ethyl 4-chloropyrrolo[1,2-a]quinoxaline-6-carboxylate

InChI

InChI=1S/C14H11ClN2O2/c1-2-19-14(18)9-5-3-6-10-12(9)16-13(15)11-7-4-8-17(10)11/h3-8H,2H2,1H3

InChI Key

GEVIQHLBJNUELA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N3C=CC=C3C(=N2)Cl

Origin of Product

United States

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